molecular formula C18H16FN3O5S2 B2458546 N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide CAS No. 946359-95-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

Cat. No.: B2458546
CAS No.: 946359-95-1
M. Wt: 437.46
InChI Key: YUTXPYKQBZSZIG-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a high-purity chemical reagent intended for research applications only. This compound belongs to the benzothiazole class, a scaffold demonstrated to possess significant and diverse biological activity, making it a valuable building block in medicinal chemistry and drug discovery programs . Its molecular structure incorporates key pharmacophoric elements, including the 6-fluorobenzo[d]thiazol-2-yl group, which is frequently explored for its role in enhancing biological activity and optimizing pharmacokinetic properties, and a morpholinosulfonyl substituent that can influence solubility and molecular interactions . Researchers can leverage this compound in various investigative contexts. Structural analogs, particularly those featuring the 6-fluorobenzo[d]thiazol-2-yl moiety, have shown promise as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, benzothiazole derivatives have demonstrated substantial potential in oncological research , with recent studies identifying specific analogs as potent anticancer agents that function via inhibition of targets like ROR1, leading to cell cycle arrest and suppression of cancer cell migration and invasion . Additional research avenues include metabolic disease studies, where related 6-substituted benzo[d]thiazol-2-amine derivatives have exhibited efficacy in ameliorating ethanol-induced fatty liver disease by modulating lipogenesis and exerting anti-inflammatory and antioxidant effects in model systems , and neurological research , where similar compounds have been synthesized and evaluated as potential anticonvulsants with protective indices surpassing standard drugs in preclinical models . The presence of the 2-hydroxybenzamide group and the morpholinosulfonyl moiety suggests potential for unique binding characteristics, possibly through hydrogen bonding and interactions with enzymatic targets, which may be exploited in the design of novel enzyme inhibitors. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c19-11-1-3-14-16(9-11)28-18(20-14)21-17(24)13-10-12(2-4-15(13)23)29(25,26)22-5-7-27-8-6-22/h1-4,9-10,23H,5-8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTXPYKQBZSZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. One common method includes the reaction of 2-amino-5-fluorobenzothiazole with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid under suitable conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the benzothiazole or benzamide rings .

Scientific Research Applications

Common Synthetic Routes

  • Coupling Reactions : Reaction of 2-amino-5-fluorobenzothiazole with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid.
  • Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and reduction of nitro groups to amines.

Chemistry

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

This compound has been investigated for its role in modulating biological pathways. It acts as a biochemical probe, helping researchers understand the mechanisms underlying various cellular processes.

Medicine

The compound exhibits significant anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

Inhibition Studies

A study demonstrated that benzothiazole derivatives, including this compound, can inhibit the NQO2 enzyme with IC50 values indicating potent activity. For instance, modifications in the benzothiazole structure significantly affect the inhibition potency, showcasing how small changes can lead to substantial differences in biological activity .

CompoundIC50 Value (nM)Biological Activity
This compound<100Anticancer
NQO2 Inhibitor (Resveratrol Mimetic)25Antioxidant

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, derivatives have shown activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety substituted with a fluorine atom, a hydroxy group, and a morpholinosulfonyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors.

Key Steps in Synthesis:

  • Formation of Benzothiazole: The initial step involves the synthesis of the benzothiazole core through condensation reactions.
  • Substitution Reactions: Subsequent steps include introducing the fluorine atom and other functional groups via electrophilic aromatic substitution.
  • Final Coupling: The morpholinosulfonyl group is introduced through nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzothiazole can inhibit bacterial growth effectively. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that substitutions at specific positions can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown uncompetitive inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegenerative diseases .

Table 1: Inhibition Data for 17β-HSD10

CompoundIC50 (µM)Type of Inhibition
N-(6-fluorobenzo[d]thiazol-2-yl)-...4.5Uncompetitive
Other Benzothiazole Derivative A8.0Non-competitive
Other Benzothiazole Derivative B6.5Competitive

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in vitro studies indicated an IC50 value of approximately 10 µM against certain cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Case Study 2: Neuroprotective Potential

A study focusing on neuroprotective effects highlighted that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. This suggests its potential utility in treating neurodegenerative conditions .

Q & A

Q. What are the key synthetic challenges in preparing N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide, and how are they addressed?

The compound’s synthesis involves multi-step reactions, including:

  • Condensation reactions to form the benzothiazole core (e.g., using 6-fluorobenzo[d]thiazol-2-amine as a starting material).
  • Sulfonylation to introduce the morpholinosulfonyl group, requiring precise control of reaction conditions (e.g., anhydrous solvents, temperature < 50°C) to avoid byproducts like over-sulfonylation .
  • Benzamide coupling , often via activation with reagents like EDCI/HOBt, to link the hydroxylated benzamide moiety. Yield optimization (~40–60%) is critical due to steric hindrance from the fluorinated thiazole .

Key validation steps : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent stages .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : The fluorobenzo[d]thiazole proton signals appear as doublets (δ 7.2–8.1 ppm), while the morpholinosulfonyl group exhibits distinct singlet peaks (δ 3.5–3.7 ppm for morpholine protons). Hydroxybenzamide protons show downfield shifts (δ 10–12 ppm) due to hydrogen bonding .
  • HRMS (ESI) : Used to confirm molecular weight (e.g., [M+H]+ calculated for C19H17FN3O4S2: 434.07; observed: 434.05) .
  • IR spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Note : X-ray crystallography (where feasible) resolves ambiguities in regiochemistry, particularly for the fluorinated thiazole .

Q. What preliminary biological screening models are recommended for this compound?

  • Enzyme inhibition assays : Prioritize kinases or phosphatases due to the morpholinosulfonyl group’s known role in ATP-binding pocket interactions .
  • Antimicrobial activity : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC assays, as benzothiazole derivatives often disrupt membrane integrity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Data interpretation : Compare results with structurally similar analogs (e.g., chloro- or methyl-substituted derivatives) to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be improved for the sulfonylation step in large-scale synthesis?

  • Solvent optimization : Replace DCM with THF or acetonitrile to enhance solubility of the sulfonyl chloride intermediate .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics, reducing side reactions .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress thermal decomposition .

Validation : Monitor reaction progress via in-situ FTIR to detect S=O bond formation (1190 cm⁻¹) .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

  • Case example : Overlapping signals for the hydroxybenzamide and fluorothiazole protons may suggest incomplete coupling.
  • Solution : Use 2D NMR (e.g., HSQC, HMBC) to assign cross-peaks between the amide carbonyl (δ 168–170 ppm in 13C) and adjacent protons .
  • Alternative : Employ NOESY to confirm spatial proximity of the morpholinosulfonyl group to the benzothiazole .

Q. What computational strategies support SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like PI3Kγ (PDB: 3L54). The morpholinosulfonyl group shows strong hydrogen bonding with Lys833, while the fluorothiazole occupies a hydrophobic pocket .
  • DFT calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., para to the hydroxy group on the benzamide) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

  • Permeability issues : Measure logP (experimental: ~2.1) to evaluate membrane penetration. If logP < 1.5, consider prodrug strategies (e.g., esterification of the hydroxy group) .
  • Metabolic stability : Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., morpholine ring oxidation) .
  • Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting point183–185°C (decomposition observed)
Solubility (DMSO)25 mg/mL (stable for >24h at 25°C)
logP (calculated)2.3 (Schrödinger QikProp)

Q. Table 2. Recommended Analytical Conditions

TechniqueConditionsReference
HPLC (purity)C18 column, 70:30 MeOH/H2O, 1 mL/min
HRMS (ESI+)Calibrant: NaTFA, resolution 30,000

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